4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one
Description
The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one (hereafter referred to as the target compound) features a phthalazinone core substituted with a 1,2,4-oxadiazole ring bearing a 3-chlorophenyl group at position 3 and a 2-methylphenyl group at position 2.
Key structural attributes:
Properties
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2/c1-14-7-2-5-12-19(14)28-23(29)18-11-4-3-10-17(18)20(26-28)22-25-21(27-30-22)15-8-6-9-16(24)13-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORMWIFMONDSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one is a derivative of phthalazinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H11ClN4O4
- Molecular Weight : 334.71 g/mol
- Chemical Structure :
Anticancer Properties
Recent studies have highlighted the anticancer potential of phthalazinone derivatives, including the compound . Key findings include:
- Cell Viability and Proliferation : The compound demonstrated significant anti-proliferative effects against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. In vitro assays indicated that it selectively inhibited cancer cell growth while sparing normal fibroblasts (WI-38) .
- Mechanism of Action : The anticancer effects were associated with:
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated:
- MAPK and Topoisomerase II Inhibition : The compound inhibited MAPK and Topo II at submicromolar concentrations, suggesting a dual mechanism that may enhance its anticancer efficacy .
Study 1: Synthesis and Evaluation
A study synthesized several derivatives of phthalazinone, including the target compound. The evaluation included:
- Synthetic Methodology : Both conventional and ultrasonic methods were employed to optimize yields.
- Biological Evaluation : Compounds were tested for their cytotoxicity against HepG2 and MCF-7 cells, revealing that the target compound exhibited superior anti-proliferative activity compared to other derivatives .
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of the compound to various biological targets:
- Binding Affinity : The docking results indicated strong interactions with targets implicated in cancer progression, supporting experimental findings regarding its anticancer properties .
Comparative Analysis of Biological Activities
| Compound | Anticancer Activity | Apoptosis Induction | Enzyme Inhibition |
|---|---|---|---|
| Target Compound | High | Yes | MAPK, Topo II |
| Other Derivatives | Moderate | Partial | Limited |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phthalazinone-Oxadiazole Derivatives
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1291832-17-1)
- Molecular formula : C22H13ClN4O2
- Key differences : The 2-methylphenyl group in the target compound is replaced with a simple phenyl group.
- Implications : The methyl group in the target compound may improve metabolic stability or alter binding pocket interactions due to steric effects .
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (CAS 1185078-16-3)
- Molecular formula : C23H16N4O2
- Key differences : The 3-chlorophenyl group is replaced with a 3-methylphenyl substituent.
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1)
Derivatives with Complex Substituents
2-(3-Chlorophenyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Key differences : The oxadiazole ring is substituted with a 4-ethoxy-3-methoxyphenyl group.
TRP Channel Antagonists with Oxadiazole Moieties
Compound 52 (from )
- Structure: Features a trifluoromethylthiazole-oxadiazole-phthalazinone hybrid.
- Key differences : Incorporates a thiazole ring and trifluoromethyl group.
- Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may improve receptor binding compared to the target compound’s chloro substituent .
Compound 46 (from )
- Structure : 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
- Key differences: Replaces phthalazinone with a benzimidazolone core and uses a phenethyl linker.
- Implications : The phenethyl linker may increase conformational flexibility, affecting binding kinetics .
Physicochemical Properties
Notes:
- Chlorine and bromine substituents increase LogP (lipophilicity), enhancing membrane permeability but risking solubility issues.
- Methyl and methoxy groups reduce LogP, favoring aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
